molecular formula C6H4BrFN4 B2769661 7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 1360650-52-7

7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B2769661
CAS No.: 1360650-52-7
M. Wt: 231.028
InChI Key: MDLCXCFFNSWYNV-UHFFFAOYSA-N
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Description

7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C6H4BrFN4. It is characterized by the presence of bromine and fluorine atoms attached to a pyrrolo[2,1-f][1,2,4]triazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of pyrrolo[2,1-f][1,2,4]triazine derivatives. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

7-bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN4/c7-4-2-1-3-5(9)10-6(8)11-12(3)4/h1-2H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLCXCFFNSWYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NN2C(=C1)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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